REACTION_CXSMILES
|
[CH3:1][C:2](=O)[CH2:3][C:4](=[O:6])[CH3:5].[CH3:8][O:9][C:10]1[CH:20]=[CH:19][C:13]([CH2:14][NH:15][C:16]([NH2:18])=[S:17])=[CH:12][CH:11]=1.N1C=CC=CC=1>CO>[CH3:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([CH2:14][NH:15][C:16]2[S:17][C:3]([C:4](=[O:6])[CH3:5])=[C:2]([CH3:1])[N:18]=2)=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(CNC(=S)N)C=C1
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at room temperature for 2 hours
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
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CUSTOM
|
Details
|
The crude residue is triturated with ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
COC1=CC=C(CNC=2SC(=C(N2)C)C(C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |